2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c14-11-7-8(5-6-18-11)12(20)19-10-4-2-1-3-9(10)13(15,16)17/h5-7,9-10H,1-4H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISIVHPSQMJVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)NC(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as Ruppert-Prakash reagent (TMSCF3) or through radical trifluoromethylation.
Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), ammonia (NH3)
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties, such as increased thermal stability and resistance to degradation.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit activity against certain biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique properties may contribute to the formulation of products with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the fluorine atoms can influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three analogs:
Key Observations and Research Implications
Fluorination and Lipophilicity :
- The target compound contains four fluorine atoms (one on pyridine, three on -CF₃), enhancing its lipophilicity compared to the analog with only one fluorine (278.37 g/mol compound) . Increased fluorine content may improve metabolic stability but could elevate toxicity risks.
- The sulfonamide analog (672.75 g/mol) incorporates six fluorine atoms but features a bulkier scaffold, likely reducing membrane permeability .
In contrast, the 2-isopropyl/5-methyl substituents in the 278.37 g/mol analog reduce steric bulk, possibly enhancing solubility . The sulfonamide analog’s thioxomethyl (C=S) and 3,5-bis(trifluoromethyl) groups may alter hydrogen-bonding interactions and acidity compared to carboxamides .
Conformational Flexibility :
- The spiro indole-oxane structure (discontinued compound) imposes rigid conformational constraints, unlike the flexible cyclohexyl group in the target. This rigidity might limit target engagement in certain applications .
Availability and Synthesis :
Biological Activity
2-Fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, alongside a cyclohexyl moiety that contains a trifluoromethyl group. This unique structure may contribute to its biological activity by influencing its interactions with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structural motifs have shown efficacy against various viruses, including Hepatitis C virus (HCV). The mechanism often involves inhibition of viral RNA polymerases or other critical viral enzymes.
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | Target Virus | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCV | 6.7 | RNA polymerase inhibition |
| Compound B | RSV | 5–28 | Viral replication inhibition |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary results suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Activity
In a study involving FaDu hypopharyngeal tumor cells, compounds structurally related to this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests that structural modifications can significantly impact biological activity.
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane permeability and target engagement.
Research Findings
- In Vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit cell proliferation in cancer models and reduce viral loads in infected cell lines.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyridine ring or the introduction of additional functional groups can enhance potency and selectivity against specific targets.
- Toxicity Profile : Initial toxicity assessments suggest that while the compound shows promising activity, further studies are required to evaluate its safety profile comprehensively.
Q & A
Basic Research Question
- ¹⁹F/¹H/¹³C NMR : Identifies fluorine substitution patterns and cyclohexyl group integration. The trifluoromethyl group shows distinct splitting in ¹⁹F NMR (~-60 to -70 ppm).
- HRMS : Validates molecular weight and isotopic patterns (e.g., M+1 for Cl/F isotopes).
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous trifluoromethyl-pyridine carboxamides. Bond angles and torsion angles confirm steric effects from the cyclohexyl group .
What computational strategies predict reactivity and optimize reaction pathways for novel derivatives of this compound?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. For example:
- Reactivity prediction : Simulate fluorination energetics to prioritize viable reactants.
- Solvent effects : Use COSMO-RS to predict solvation free energies and optimize solvent selection.
ICReDD’s integrated computational-experimental framework reduces trial-and-error by combining quantum chemical reaction path searches with high-throughput screening .
How should researchers design experiments to resolve contradictions between theoretical and observed biological activity data?
Advanced Research Question
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based assays and surface plasmon resonance (SPR).
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Control experiments : Include known inhibitors and vehicle controls to isolate compound-specific effects.
Factorial experimental design (e.g., Box-Behnken) systematically evaluates interactions between variables like pH, temperature, and co-solvents .
What methodologies address discrepancies in solubility predictions versus experimental data for this compound?
Advanced Research Question
- Computational refinement : Adjust COSMO-RS parameters to better model fluorine-water interactions.
- Experimental validation : Use dynamic light scattering (DLS) to detect aggregation at varying pH (e.g., 3–9).
- Phase solubility studies : Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to account for physiological conditions. Studies on trifluoromethyl analogs highlight pH-dependent solubility cliffs due to ionization of the amide group .
How can researchers optimize purification techniques to isolate high-purity batches of this compound?
Advanced Research Question
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA).
- Recrystallization : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal yield.
- Analytical monitoring : Track impurities via LC-MS with charged aerosol detection (CAD) for non-UV-active byproducts. Similar protocols for trifluoromethyl carboxamides achieve >98% purity .
What strategies mitigate metabolic instability observed in in vitro assays for this compound?
Advanced Research Question
- Metabolite identification : Use liver microsomes (human/rat) with LC-MS/MS to pinpoint degradation pathways (e.g., cytochrome P450 oxidation).
- Structural modification : Introduce electron-withdrawing groups or methyl substituents to block metabolic hot spots.
- Prodrug approaches : Mask the amide group with enzymatically cleavable protectants (e.g., ester prodrugs). Medicinal chemistry studies on pyridine carboxamides demonstrate improved stability via fluorination at meta positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
